Methyl 3-oxo-3-phenylpropanoate

Catalog No.
S665948
CAS No.
614-27-7
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-oxo-3-phenylpropanoate

CAS Number

614-27-7

Product Name

Methyl 3-oxo-3-phenylpropanoate

IUPAC Name

propanoyl benzoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

KZTMCBOPTQHICJ-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(=O)OC(=O)C1=CC=CC=C1

Synthesis:

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a versatile organic compound used as a building block in various organic syntheses. Its structure features a ketone group (C=O) and an ester group (COOCH3) bound to a central carbon atom with a phenyl (benzene) ring attached.

Due to its reactive functional groups, methyl 3-oxo-3-phenylpropanoate can undergo various chemical transformations to yield diverse complex molecules. This makes it a valuable tool for researchers in organic chemistry and related fields.

One common method for synthesizing methyl 3-oxo-3-phenylpropanoate involves the Claisen condensation reaction between ethyl acetate and benzoyl chloride, followed by esterification with methanol [].

Applications in Organic Synthesis:

Methyl 3-oxo-3-phenylpropanoate serves as a precursor for the synthesis of numerous organic compounds with diverse functionalities and applications. Here are some notable examples:

  • Heterocyclic compounds

    These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Methyl 3-oxo-3-phenylpropanoate can be employed in the synthesis of various heterocycles, including pyrazoles, pyridones, and thiazoles, which find applications in pharmaceuticals, agrochemicals, and materials science [, , ].

  • Polyfunctional molecules

    Molecules containing multiple functional groups can be obtained through reactions involving methyl 3-oxo-3-phenylpropanoate. For instance, aldol condensation reactions allow the formation of carbon-carbon bonds and creation of β-hydroxycarbonyl functionalities, which are prevalent in various natural products and pharmaceuticals [].

  • Asymmetric synthesis

    This field focuses on the selective synthesis of molecules with a specific handedness (chirality), crucial for developing enantiopure drugs. Methyl 3-oxo-3-phenylpropanoate can be employed as a chiral starting material or auxiliary in asymmetric synthesis processes [].

Other Potential Applications:

While the primary application of methyl 3-oxo-3-phenylpropanoate lies in organic synthesis, ongoing research explores its potential in other areas:

  • Biomedical research

    Studies suggest that methyl 3-oxo-3-phenylpropanoate derivatives might possess anti-inflammatory and analgesic properties, warranting further investigation for their therapeutic potential.

  • Material science

    The unique properties of methyl 3-oxo-3-phenylpropanoate derivatives are being explored for developing novel materials with specific functionalities, such as liquid crystals or photoresponsive materials.

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is an organic compound characterized by its molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of approximately 178.19 g/mol. Its structure includes a central carbon atom bonded to a ketone group (C=OC=O), an ester group (COOCH3COOCH_3), and a phenyl ring, which contributes to its reactivity and versatility in organic synthesis. This compound is recognized for its utility as a building block in the synthesis of various organic molecules due to the presence of reactive functional groups that can undergo multiple transformations .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids when treated with oxidizing agents such as potassium permanganate. This reaction typically occurs under acidic conditions.
  • Reduction: It can undergo reduction reactions to convert the keto group into an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions: The compound is capable of undergoing nucleophilic substitution reactions, particularly involving the trifluoromethyl group, when treated with reagents such as lithium diisopropylamide in tetrahydrofuran.

These reactions expand the compound's applicability in synthesizing more complex organic molecules.

Research into the biological activity of methyl 3-oxo-3-phenylpropanoate and its derivatives has indicated potential therapeutic properties. Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory and analgesic activities, making them candidates for further investigation in drug development. The unique structural features of this compound enhance its potential interactions with biological targets, although comprehensive studies are still needed to fully elucidate its pharmacological profile.

The synthesis of methyl 3-oxo-3-phenylpropanoate can be achieved through several methods:

  • Claisen Condensation: A common method involves the reaction of ethyl acetate with benzoyl chloride, followed by esterification with methanol. This process typically requires a base catalyst to facilitate the reaction .
  • Industrial Production: In industrial settings, large-scale production often utilizes batch reactors, where conditions such as temperature and pressure are optimized for high yield and purity. The reaction mixture is carefully monitored to ensure consistent results.

Methyl 3-oxo-3-phenylpropanoate serves various applications across different fields:

  • Organic Synthesis: It is widely employed as a precursor for synthesizing complex organic compounds, including heterocycles used in pharmaceuticals and agrochemicals .
  • Material Science: Ongoing research explores its potential in developing novel materials with specific functionalities, such as liquid crystals or photoresponsive materials.
  • Biochemical Probes: Due to its unique structural features, it is investigated for use as a biochemical probe in various biological studies.

The interaction studies of methyl 3-oxo-3-phenylpropanoate focus on its mechanism of action at the molecular level. The presence of the ketone group enhances lipophilicity, allowing effective interactions with hydrophobic pockets in enzymes and receptors. These interactions can modulate protein activity, leading to various biochemical effects that warrant further exploration in therapeutic contexts.

Methyl 3-oxo-3-phenylpropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-oxo-3-(m-tolyl)propanoateC11H12O31.00
Ethyl 3-oxo-3-(m-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-(o-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-(p-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-phenylpropanoateC11H12O30.95

These compounds exhibit similar reactivity patterns due to their shared functional groups but may differ in their specific applications or biological activities. Methyl 3-oxo-3-phenylpropanoate stands out due to its unique combination of properties that facilitate diverse synthetic pathways and potential biological interactions .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Other CAS

614-27-7

Dates

Modify: 2023-08-15

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